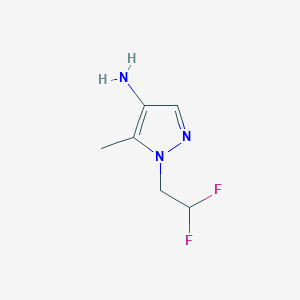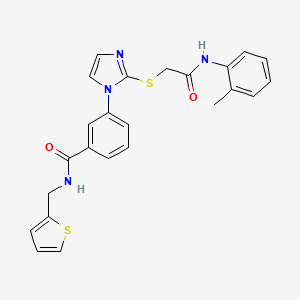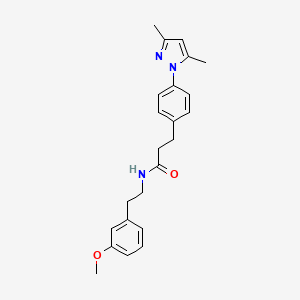
3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-(3-methoxyphenethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of pyrazole derivatives, including compounds similar to "3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-(3-methoxyphenethyl)propanamide", involves regiospecific reactions that can be challenging due to the need for unambiguous structure determination. A typical synthesis involves the condensation of specific precursors in the presence of suitable catalysts or conditions to form the desired pyrazole core, followed by further functionalization to introduce various substituents. Correct identification of the regioisomer formed is crucial, often requiring sophisticated spectroscopic techniques or crystallographic analysis for confirmation (Kumarasinghe et al., 2009).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often studied using density functional theory (DFT) and crystallographic techniques. These studies provide insights into the geometry, bond lengths, bond angles, and conformational preferences of the molecules. Single-crystal X-ray analysis is particularly valuable for unambiguously determining the structure, revealing how conformational differences and interactions, such as hydrogen bonding, influence the molecular arrangement in the solid state. Spectroscopic data and quantum chemical calculations further contribute to understanding the molecular structure (Viji et al., 2020).
Chemical Reactions and Properties
Pyrazole derivatives undergo various chemical reactions, reflecting their rich chemistry. These reactions include condensations, substitutions, and additions, allowing for the functionalization and modification of the pyrazole core. The reactivity is influenced by the presence of substituents on the pyrazole ring and the nature of the functional groups attached. The compounds exhibit a range of chemical properties, including acid-base behavior, redox characteristics, and reactivity towards nucleophiles and electrophiles (Hayvalı et al., 2010).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as solubility, melting point, and crystallinity, are crucial for their practical applications. These properties are determined by the molecular structure and the nature of substituents. Crystallographic studies reveal how molecules pack in the solid state and how intermolecular interactions, such as hydrogen bonding and π-π interactions, affect their physical properties. The solubility in different solvents can be influenced by the presence of polar or nonpolar groups, affecting their application in various fields (Trilleras et al., 2005).
Chemical Properties Analysis
The chemical properties of "3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-(3-methoxyphenethyl)propanamide" and related compounds are a focal point of research due to their potential applications. These properties include reactivity towards various chemical reagents, stability under different conditions, and the ability to undergo specific chemical transformations. The study of these properties is essential for understanding the compound's behavior in chemical reactions and its potential utility in various applications (Pareek et al., 2010).
Eigenschaften
IUPAC Name |
3-[4-(3,5-dimethylpyrazol-1-yl)phenyl]-N-[2-(3-methoxyphenyl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-17-15-18(2)26(25-17)21-10-7-19(8-11-21)9-12-23(27)24-14-13-20-5-4-6-22(16-20)28-3/h4-8,10-11,15-16H,9,12-14H2,1-3H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQHDFRRFAOGHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)CCC(=O)NCCC3=CC(=CC=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-(3-methoxyphenethyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(3-Methylphenyl)-2-oxopiperidin-3-yl]prop-2-enamide](/img/structure/B2489769.png)

![2-Chloro-1-(8,8-difluoro-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B2489771.png)



![5,5-Difluoro-4,6-dihydropyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B2489780.png)
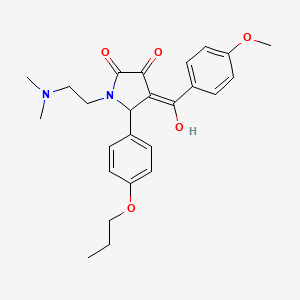
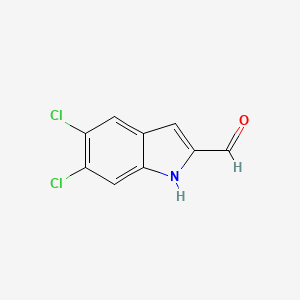


![(4-Methylphenyl)(1-phenyl-6-piperidylpyrazolo[4,5-e]pyrimidin-4-yl)amine](/img/structure/B2489788.png)
